molecular formula C12H10O2 B147246 1-Naphthyl acetate CAS No. 830-81-9

1-Naphthyl acetate

Cat. No.: B147246
CAS No.: 830-81-9
M. Wt: 186.21 g/mol
InChI Key: VGKONPUVOVVNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9846. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-Naphthyl acetate plays a significant role in biochemical reactions, primarily as a substrate for esterases. Esterases are enzymes that hydrolyze ester bonds, and this compound is often used to study the activity of these enzymes. When hydrolyzed by esterases, this compound produces 1-naphthol and acetic acid. This reaction is commonly used in histochemical staining methods to identify and quantify esterase activity in tissues .

This compound interacts with various enzymes, including non-specific carboxylic esterases (EC 3.1.1) found in the digestive tract of certain fish species . The nature of these interactions involves the hydrolysis of the ester bond in this compound, leading to the release of 1-naphthol, which can be detected using chromogenic methods.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it is used as a chromogenic substrate for detecting erythrocyte acetylcholinesterase (AChE) activity . This enzyme is a biomarker for organophosphorus poisoning, and this compound serves as an alternative substrate to acetylthiocholine (ATCh) for measuring AChE activity. The hydrolysis of this compound by AChE results in the formation of 1-naphthol, which can be quantified to assess enzyme activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves its hydrolysis by esterases. The compound binds to the active site of the enzyme, where the ester bond is cleaved, resulting in the formation of 1-naphthol and acetic acid . This reaction is facilitated by the catalytic triad of the esterase enzyme, which includes serine, histidine, and aspartate residues.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable when stored at -20°C, but it can degrade over time if exposed to higher temperatures or moisture . Long-term studies have shown that the hydrolysis of this compound by esterases remains consistent over time, making it a reliable substrate for enzyme assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is effectively hydrolyzed by esterases, leading to the production of 1-naphthol and acetic acid. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and cellular damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its hydrolysis by esterases. The resulting products, 1-naphthol and acetic acid, can enter different metabolic pathways within the cell. 1-Naphthol can be further metabolized by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to the formation of conjugated metabolites that are excreted from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular esterases . Additionally, transporters and binding proteins may facilitate the movement of this compound within the cell, ensuring its availability for enzymatic reactions.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with esterases and other enzymes. The compound can be found in various cellular compartments, including the cytoplasm, lysosomes, and microsomes . The hydrolysis of this compound by lysosomal esterases can lead to the release of 1-naphthol within the lysosomes, affecting lysosomal function and cellular metabolism.

Properties

IUPAC Name

naphthalen-1-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-9(13)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKONPUVOVVNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870785
Record name 1-Naphthalenol, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or cream-colored crystalline powder; [Alfa Aesar MSDS]
Record name alpha-Naphthyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11742
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.000761 [mmHg]
Record name alpha-Naphthyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11742
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

830-81-9, 29692-55-5
Record name 1-Naphthyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=830-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Naphthyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029692555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Naphthalenol, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthalenol, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-naphthyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.454
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

201 parts of α-naphthyl acetate and 45 parts of water are introduced into a stirred autoclave, the mixture is heated to 200° C., whilst stirring, resulting in an autogenous pressure of 15 bars. After 75 minutes at 200° C., the emulsion formed changes to a clear solution. After 6 hours at 200° C., the mixture is distilled. 134.5 parts of α-naphthol (86.5% of theory) of boiling point 130° C./13 mbar, 3 parts of naphthyl acetate and 9.5 parts of residue are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
86.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Naphthyl acetate
Reactant of Route 2
Reactant of Route 2
1-Naphthyl acetate
Reactant of Route 3
1-Naphthyl acetate
Reactant of Route 4
Reactant of Route 4
1-Naphthyl acetate
Reactant of Route 5
Reactant of Route 5
1-Naphthyl acetate
Reactant of Route 6
Reactant of Route 6
1-Naphthyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.